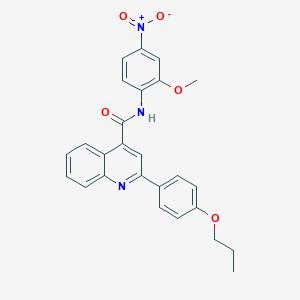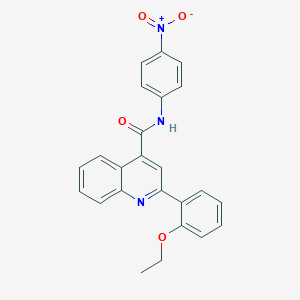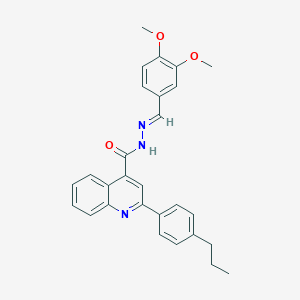![molecular formula C16H20N4O2 B446091 2-(3,5-dimethylphenoxy)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B446091.png)
2-(3,5-dimethylphenoxy)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-dimethylphenoxy)-N’-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide is a complex organic compound with a molecular formula of C16H20N4O2 This compound is known for its unique structure, which includes a phenoxy group, a pyrazole ring, and an acetohydrazide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylphenoxy)-N’-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide typically involves the following steps:
Formation of 3,5-dimethylphenoxyacetic acid: This is achieved by reacting 3,5-dimethylphenol with chloroacetic acid under basic conditions.
Conversion to 3,5-dimethylphenoxyacetohydrazide: The acid is then converted to its hydrazide form by reacting with hydrazine hydrate.
Condensation with 1,3-dimethyl-1H-pyrazole-4-carbaldehyde: The final step involves the condensation of 3,5-dimethylphenoxyacetohydrazide with 1,3-dimethyl-1H-pyrazole-4-carbaldehyde under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,5-dimethylphenoxy)-N’-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3,5-dimethylphenoxy)-N’-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(3,5-dimethylphenoxy)-N’-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3,5-dimethylphenoxy)acetohydrazide
- 2-(4-chloro-3,5-dimethylphenoxy)acetohydrazide
- 2-(3,5-dimethylphenoxy)acetohydrazone
Uniqueness
Compared to similar compounds, 2-(3,5-dimethylphenoxy)-N’-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide stands out due to its unique combination of a phenoxy group, a pyrazole ring, and an acetohydrazide moiety
Eigenschaften
Molekularformel |
C16H20N4O2 |
|---|---|
Molekulargewicht |
300.36g/mol |
IUPAC-Name |
2-(3,5-dimethylphenoxy)-N-[(E)-(1,3-dimethylpyrazol-4-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H20N4O2/c1-11-5-12(2)7-15(6-11)22-10-16(21)18-17-8-14-9-20(4)19-13(14)3/h5-9H,10H2,1-4H3,(H,18,21)/b17-8+ |
InChI-Schlüssel |
YTXNPFZQTIYWKA-CAOOACKPSA-N |
SMILES |
CC1=CC(=CC(=C1)OCC(=O)NN=CC2=CN(N=C2C)C)C |
Isomerische SMILES |
CC1=CC(=CC(=C1)OCC(=O)N/N=C/C2=CN(N=C2C)C)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)OCC(=O)NN=CC2=CN(N=C2C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[3-(Ethoxycarbonyl)-4-(naphthalen-1-yl)thiophen-2-yl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B446012.png)
![N-[3-(N-{[2-(2,4-dichlorophenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-2-methylpropanamide](/img/structure/B446013.png)
![ethyl 2-[2-bromo-6-methoxy-4-[(E)-[2-(naphthalen-1-ylamino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate](/img/structure/B446017.png)
![Methyl 2-[(3-{4-nitrophenyl}acryloyl)amino]-4-(3-methylphenyl)-3-thiophenecarboxylate](/img/structure/B446018.png)
![N-(4-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B446020.png)
![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B446022.png)
![2-AMINO-1-(5-BROMO-2-PYRIDYL)-4-{4-METHOXY-3-[(3-METHYL-4-NITROPHENOXY)METHYL]PHENYL}-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B446023.png)

![5-chloro-N-{4-[N-({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)ethanehydrazonoyl]phenyl}-2-thiophenecarboxamide](/img/structure/B446025.png)

![methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B446030.png)
![2,2-dichloro-N'-[(5-{3-nitrophenyl}-2-furyl)methylene]-1-methylcyclopropanecarbohydrazide](/img/structure/B446031.png)
![N'-[3-(2-furyl)-2-propenylidene]-2-{4-nitro-3-methoxy-1H-pyrazol-1-yl}propanohydrazide](/img/structure/B446032.png)

